3-Methyldibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7320-52-7 |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methyldibenzofuran |
InChI |
InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 |
InChI Key |
JBFNQSFELCVNBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Methyldibenzofuran
Novel Synthetic Routes to 3-Methyldibenzofuran
The synthesis of the dibenzofuran (B1670420) core, and specifically this compound, has been approached through various innovative strategies, moving from classical methods to more streamlined and efficient modern protocols.
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis is a cornerstone in the modern synthesis of dibenzofurans. A particularly effective route involves the palladium-catalyzed intramolecular cyclization of O-arylated phenols. In one notable methodology, this compound was synthesized by reacting an appropriate o-iodophenol with a silylaryl triflate. This initial reaction forms an N- or O-arylated intermediate, which is then cyclized in situ using a palladium catalyst to form the dibenzofuran ring system. nih.gov This process has been demonstrated to be efficient, with the synthesis of this compound achieving a 68% yield. nih.gov
The choice of catalyst is crucial for optimizing these cyclization reactions. Studies have shown that among various palladium catalysts, Palladium(II) acetate (B1210297) (Pd(OAc)₂) often provides the best results. nih.gov This approach represents a significant advancement over older methods, offering good to excellent yields for a variety of dibenzofuran derivatives. nih.gov
Dehydration of Hydroxybiphenyl Precursors
A more traditional yet still relevant method for forming the dibenzofuran furan (B31954) ring is through the dehydration of biphenyl (B1667301) compounds. thieme-connect.de Specifically, the acid-catalyzed dehydration of 2,2'-dihydroxybiphenyls or their corresponding methyl ethers is a well-studied route. thieme-connect.de For the synthesis of this compound, this would involve the cyclization of a 2-hydroxy-4'-methylbiphenyl precursor. This intramolecular cyclization reaction forms the central ether linkage that defines the dibenzofuran structure. While effective, this route is dependent on the availability of the specific substituted biphenyl starting materials. thieme-connect.de
Multi-Step Synthesis from Aromatic Esters
Multi-step synthesis provides a strategic approach to building complex molecules like this compound from simpler, readily available starting materials such as aromatic esters. savemyexams.comtrine.edu A general synthetic plan involves a sequence of reactions where the functional groups of a starting aromatic compound are systematically transformed to build the target molecule. organicchemistrytutor.com
Bio-inspired Synthetic Pathways
Bio-inspired synthesis seeks to mimic nature's efficient and selective chemical transformations. rsc.org While direct, fully bio-inspired synthetic routes for this compound are not extensively documented, the principles of biocatalysis represent a promising future direction. This can involve using whole-cell catalysts or isolated enzymes to perform specific steps in a synthetic sequence under mild conditions. evonik.com For instance, a biomimetic approach could be envisioned for the methylation step, drawing inspiration from biological methylating agents like S-adenosylmethionine (SAM). nih.gov Research in this area focuses on designing robust chemical reagents that replicate the high selectivity and functional group tolerance seen in biological systems. nih.gov The application of these principles to the total synthesis of complex heterocyclic molecules is an active area of research. rsc.org
Catalytic Systems in this compound Synthesis
The choice of the catalytic system is paramount in the synthesis of this compound, influencing reaction efficiency, yield, and selectivity.
Transition metal catalysts, particularly those based on palladium, are widely used. nih.gov Research into the synthesis of dibenzofurans has involved screening various palladium catalysts and ligands to identify the optimal system. For the intramolecular arylation leading to the dibenzofuran core, Palladium(II) acetate (Pd(OAc)₂) has been identified as a highly effective catalyst. nih.gov Other palladium sources like PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(dba)₂ have been found to give comparable or lower yields. The addition of phosphine (B1218219) ligands such as dppe, dppm, and PCy₃ has been shown to work well within this system. nih.gov
The broader field of catalysis offers diverse options, including both homogeneous and heterogeneous systems. evonik.com Homogeneous catalysts, like the palladium complexes mentioned, are in the same phase as the reactants, offering high activity. Heterogeneous catalysts exist in a different phase, which simplifies catalyst recovery and reuse, an important consideration for industrial-scale and sustainable chemistry. evonik.com Advanced research also explores the use of bimetallic catalytic systems, where the cooperative action of two different metals can facilitate novel reactivity and enhance catalytic performance. acs.org
Table 1: Comparison of Palladium Catalysts for Dibenzofuran Synthesis Optimization based on a model intramolecular arylation reaction.
| Catalyst | Ligand | Yield | Reference |
| Pd(OAc)₂ | None | Good | nih.gov |
| PdCl₂(PPh₃)₂ | None | Lower than Pd(OAc)₂ | nih.gov |
| Pd(PPh₃)₄ | None | Lower than Pd(OAc)₂ | nih.gov |
| Pd(dba)₂ | None | Lower than Pd(OAc)₂ | nih.gov |
| Pd(OAc)₂ | dppe | Good | nih.gov |
| Pd(OAc)₂ | dppm | Good | nih.gov |
| Pd(OAc)₂ | PCy₃ | Good | nih.gov |
Transition Metal Catalysis (e.g., Copper, Rhodium, Palladium)
Transition metals, particularly palladium, are pivotal in modern organic synthesis for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds.
A highly effective, one-pot procedure for synthesizing dibenzofurans, including the 3-methyl derivative, utilizes a palladium catalyst. nih.govorganic-chemistry.org This method involves the reaction of o-iodophenols with o-silylaryl triflates. nih.gov The process proceeds through an initial O-arylation, followed by an in-situ palladium-catalyzed intramolecular cyclization to yield the dibenzofuran structure. nih.govorganic-chemistry.org The standard catalytic system for this transformation employs Palladium(II) acetate (Pd(OAc)₂) with tricyclohexylphosphine (B42057) (PCy₃) as a ligand. nih.govorganic-chemistry.org This palladium-catalyzed approach is noted for its efficiency and good to excellent yields across a range of substrates. nih.gov
Another palladium-catalyzed method involves the oxidative C–H activation and cyclization of ortho-aryl phenols. lookchem.com This reaction can be promoted using catalytic amounts of Pd(OAc)₂ without the need for additional ligands, particularly under microwave irradiation, which significantly shortens reaction times. lookchem.com While copper and rhodium are also used in various C-O bond-forming reactions, palladium-based systems are prominently documented for the direct synthesis of the dibenzofuran core. beilstein-journals.orgnih.gov For instance, copper-catalyzed tandem reactions have been developed to construct dibenzofuran derivatives from cyclic diphenyl iodoniums, using water as the oxygen source. lookchem.com
Acid-Catalyzed Cyclization Reactions
Acid-catalyzed cyclization represents a more traditional yet effective route for forming the furan ring in dibenzofuran synthesis. This strategy typically involves the dehydration of a suitable precursor containing a phenol (B47542) and a tethered group that can cyclize onto the aromatic ring.
One established method begins with the synthesis of a keto-ether, such as 2-phenoxycyclohexanone. rsc.org This intermediate, when treated with a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA), undergoes cyclization to form a 1,2,3,4-tetrahydrodibenzofuran. rsc.org This tetracyclic intermediate is then dehydrogenated, commonly with a palladium-charcoal catalyst, to yield the final aromatic dibenzofuran. rsc.org To produce this compound specifically, the methyl group is incorporated into the cyclohexanone (B45756) ring of the precursor molecule. rsc.org
The mechanism of such reactions under acidic conditions generally involves the protonation of the precursor, followed by an intramolecular electrophilic attack on the aromatic ring to close the furan ring. wuxiapptec.com The choice of acid and reaction conditions can be critical to achieving good yields and avoiding side reactions. rsc.orgwuxiapptec.com
Microwave-Promoted Synthesis
The application of microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. scirp.orgresearchgate.net This technology has been successfully applied to the synthesis of dibenzofurans.
A notable example is the palladium-catalyzed cyclization of ortho-arylphenols to form dibenzofurans, where the reaction proceeds efficiently under microwave irradiation. lookchem.com The use of microwaves can accelerate the catalytic cycle, leading to the desired product in minutes rather than hours. lookchem.comnih.gov Microwave-assisted synthesis is particularly effective for multi-component reactions and for reactions that traditionally require high temperatures and long heating times, such as the cyanation of aryl halides or various coupling reactions. researchgate.netnih.gov The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. scirp.org
Precursor Chemistry and Building Blocks for this compound Construction
Utilization of o-Iodophenols and Silylaryl Triflates
A powerful and convergent one-pot strategy for synthesizing a variety of substituted dibenzofurans, including this compound, employs o-iodophenols and o-silylaryl triflates as key building blocks. nih.govorganic-chemistry.org Arynes generated from o-silylaryl triflates under mild conditions are highly reactive intermediates used in organic synthesis. osti.govnih.gov
The reaction is typically initiated by reacting an o-iodophenol with an appropriate o-silylaryl triflate in the presence of cesium fluoride (B91410) (CsF). nih.govorganic-chemistry.org This step forms an O-arylated intermediate. nih.gov Subsequently, a palladium catalyst is added to the same pot to facilitate an intramolecular C-H activation and cyclization, yielding the dibenzofuran product. nih.gov For the synthesis of this compound, a substituted o-iodophenol is reacted with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. nih.gov This method produced this compound in a 68% yield. nih.gov
| Precursor 1 | Precursor 2 | Catalyst System | Key Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Substituted o-Iodophenol | o-Silylaryl triflate | Pd(OAc)₂ / PCy₃ | CsF | 100 °C, 1 day | 68% | nih.gov |
Arylether Derivatives as Starting Materials
Arylether derivatives are common precursors for dibenzofuran synthesis, where the central furan ring is formed via intramolecular cyclization.
One method involves the flash vacuum pyrolysis (FVP) of aryl 2-(allyloxy)benzoates. rsc.org Specifically, the FVP of 3-methylphenyl 2-(allyloxy)benzoate at 650 °C yields a mixture of 1-methyldibenzofuran (B1607422) and this compound. rsc.org This high-temperature gas-phase reaction provides a direct, albeit less selective, route to the target molecule. rsc.org
A second strategy, operating under milder liquid-phase conditions, uses 2-phenoxycyclohexanones as key arylether intermediates. rsc.org The synthesis of this compound via this route would start with 2-bromo-5-methylcyclohexanone (B13925541) and sodium phenoxide to form the corresponding keto-ether. rsc.org This precursor is then cyclized using acid and subsequently dehydrogenated to afford the aromatic product. rsc.org
| Precursor | Method | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Methylphenyl 2-(allyloxy)benzoate | Flash Vacuum Pyrolysis | 650 °C, 0.001 Torr | 80% (combined isomers) | rsc.org |
| 2-Phenoxy-5-methylcyclohexanone | Acid-catalyzed cyclization & Dehydrogenation | 1. H₂SO₄ or PPA; 2. Pd/C, 230 °C | Good | rsc.org |
Benzofuran (B130515) and Phenol Cyclization Precursors
The construction of the dibenzofuran skeleton can also be achieved by starting with phenol or benzofuran derivatives that undergo intramolecular cyclization.
A prominent example involves the cyclization of ortho-arylphenols. lookchem.com These precursors, which are essentially biphenyls with a hydroxyl group adjacent to the inter-ring bond, can be synthesized via Suzuki-Miyaura coupling of ortho-halophenols and arene boronic acids. lookchem.com The subsequent intramolecular cyclization to form the C-O bond of the furan ring is achieved through palladium-catalyzed oxidative C-H activation. lookchem.com
General strategies for benzofuran synthesis often rely on the cyclization of various phenol derivatives. organic-chemistry.org For instance, the reaction of phenols with bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which then undergo palladium-catalyzed intramolecular cyclization to afford 2-substituted benzofurans. organic-chemistry.org While this example leads to a benzofuran, the underlying principle of cyclizing a phenol derivative is a cornerstone of furan ring synthesis and is adaptable to more complex systems like dibenzofurans.
Yield Optimization and Process Intensification in this compound Production
The efficient production of this compound is contingent on optimizing reaction yields and embracing modern process intensification strategies. Research into the synthesis of dibenzofurans often involves transition-metal-catalyzed cross-coupling and cyclization reactions, where yield is a critical metric of process efficiency.
Yield Optimization:
The synthesis of this compound has been achieved with moderate to good yields using palladium-catalyzed methodologies. One documented route involves the reaction of o-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization, which produced this compound in a 68% yield. nih.gov Optimization of such a multi-step synthesis involves a systematic approach to refining reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, reaction temperature, and time.
The table below illustrates how reaction parameters can be varied in related palladium-catalyzed furan syntheses to optimize yield, providing a framework for the potential optimization of this compound production. mdpi.com
| Experiment | Reactants | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Cyclohexane-1,3-dione, Allyl bromide | Pd(OAc)₂ / PPh₃ | Acetonitrile | 80 | 94 |
| 2 | Dimedone, Allyl bromide | Pd(OAc)₂ / PPh₃ | Acetonitrile | 80 | 91 |
| 3 | 1,3-Diphenylpropane-1,3-dione, Allyl bromide | Pd(OAc)₂ / PPh₃ | Acetonitrile | 80 | 85 |
| 4 | Ethyl 3-oxobutanoate, Allyl bromide | Pd(OAc)₂ / PPh₃ | Acetonitrile | 80 | 89 |
This table showcases optimization data for the synthesis of various furan derivatives, demonstrating the high yields achievable through careful selection of reactants and conditions. Similar principles apply to the synthesis of dibenzofuran structures. mdpi.com
Process Intensification (PI):
Process intensification refers to the development of innovative technologies and methods that offer substantial improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. mdpi.comadress-ug.com Rather than relying on large, conventional batch reactors, PI focuses on miniaturization and combining multiple process steps into a single piece of equipment. osf.ioicheme.org
For the production of this compound, PI could be implemented in several ways:
Flow Chemistry/Microreactors: Conducting the synthesis in a continuous flow reactor instead of a batch reactor can offer superior control over reaction parameters like temperature and mixing. mdpi.com This enhanced control often leads to higher yields, improved selectivity, and inherently safer operation due to the small volume of reactants being processed at any given moment. osf.io
Integrated Reaction and Separation: PI strategies often involve combining the chemical reaction with a separation step. For example, a reactive distillation column could be designed where the synthesis of a key intermediate for this compound occurs simultaneously with the removal of by-products or the product itself, driving the reaction equilibrium towards higher conversion and yield. utwente.nl
Non-Conventional Energy Sources: The use of energy sources like microwaves or ultrasound can accelerate reaction rates and improve yields. mdpi.com These techniques can provide more targeted and efficient energy input compared to conventional heating methods, potentially reducing reaction times from hours to minutes.
Stereoselective and Regioselective Considerations in this compound Synthesis
The precise control of molecular geometry is a cornerstone of modern organic synthesis, encompassing both stereoselectivity and regioselectivity.
Stereoselective Considerations:
Stereoselectivity refers to the preferential formation of one stereoisomer over another. The this compound molecule is achiral and does not possess any stereocenters. Therefore, the direct synthesis of this compound does not involve stereoselective control. However, the principles of stereoselective synthesis would become critical if one were to synthesize chiral derivatives of this compound or if chiral catalysts were employed that could potentially interact with prochiral substrates in a stereoselective manner. thieme.com For instance, the synthesis of certain spirocyclic indolenines utilizes palladium catalysis to generate two stereogenic centers with high diastereomeric and enantiomeric excess. rsc.org While not directly applicable to this compound itself, such strategies are vital in the broader context of substituted heterocyclic chemistry. sioc-journal.cn
Regioselective Considerations:
Regioselectivity, the control of where a reaction occurs on a molecule, is a paramount concern in the synthesis of this compound. The goal is to direct the formation of the carbon-carbon or carbon-oxygen bonds in a way that places the methyl group specifically at the C-3 position of the dibenzofuran skeleton, avoiding the formation of other isomers (e.g., 1-methyl, 2-methyl, or 4-methyldibenzofuran).
Several synthetic strategies achieve this control:
Pre-functionalized Precursors: The most straightforward approach to ensure regioselectivity is to use starting materials where the substitution pattern dictates the final structure. In palladium-catalyzed cyclization routes, the position of the methyl group is predetermined by its placement on one of the aromatic precursors. nih.gov For example, the cyclization of an appropriately substituted diaryl ether will yield the desired 3-methyl isomer exclusively.
Directed Ortho-Metalation (DoM): DoM strategies can be employed to functionalize the dibenzofuran skeleton with high regioselectivity. A directing group on the dibenzofuran ring can guide a metalating agent (like an organolithium reagent) to an adjacent position, which can then be reacted with an electrophile (such as methyl iodide) to install the methyl group.
Intramolecular Ullmann Condensation: In the synthesis of complex dibenzofurans, an intramolecular Ullmann reaction is often used to form the furan ring. rsc.org The regiochemical outcome is locked in by the structure of the diaryl ether precursor, which is assembled from specifically substituted phenols and aryl halides. wikipedia.orgrsc.org
The table below outlines how different synthetic approaches can control the regiochemical outcome in the synthesis of substituted aromatic compounds.
| Reaction Type | Precursors | Key Control Element | Regiochemical Outcome |
| Suzuki-Miyaura Coupling mdpi.com | 5-Bromoindazole, N-Boc-2-pyrroleboronic acid | Position of the bromo group on the indazole ring. | Selective formation of the 5-substituted product. |
| [3+2] Cycloaddition organic-chemistry.org | N-acyl α-amino acid, 2-bromo-3,3,3-trifluoropropene | Electronic and steric properties of the dienophile (BTP). | High regioselectivity for 3-trifluoromethylpyrroles. |
| Pd-catalyzed Cyclocarbopalladation beilstein-journals.org | N-propargyl-2-iodobenzamide, Arylboronic acid | Intramolecular cyclization onto the alkyne. | Regio- and stereoselective formation of isoquinolinones. |
This table provides examples from related heterocyclic syntheses where regioselectivity is a key factor, illustrating the strategic principles that are applied to ensure the formation of a specific isomer, such as this compound. mdpi.comorganic-chemistry.orgbeilstein-journals.org
Reactivity, Derivatization, and Mechanistic Studies of 3 Methyldibenzofuran
Electrophilic Aromatic Substitution Reactions of the Dibenzofuran (B1670420) Core
Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing the dibenzofuran scaffold. The inherent reactivity of the dibenzofuran ring is enhanced by the presence of the oxygen atom, which donates electron density to the aromatic system. The addition of a methyl group at the C-3 position further activates the ring and influences the position of incoming electrophiles. In general, all activators are ortho-/para-directors. libretexts.org The combined directing effects of the oxygen (a strong activator) and the C-3 methyl group (a weak activator) determine the regiochemical outcome of these substitutions.
Halogenation Reactions
The halogenation of dibenzofuran and its derivatives typically proceeds via electrophilic aromatic substitution, where a halogen atom replaces a hydrogen atom on the aromatic ring. ekb.eg Common reagents for this transformation include elemental bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org Milder reagents such as N-bromosuccinimide (NBS) are also employed, particularly for activated substrates. tcichemicals.com
For 3-methyldibenzofuran, the directing effects of the ether oxygen and the C-3 methyl group synergize to activate specific positions for electrophilic attack. The most likely positions for halogenation are C-2 and C-4 (ortho to the directing groups) and C-1 (para to the oxygen, meta to the methyl group but still strongly activated). Steric hindrance may influence the product distribution between these positions. While specific studies on this compound are not extensively detailed, bromination of the related 2-methoxydibenzofuran (B1266467) yields a mixture of 1-bromo- and 3-bromo-2-methoxydibenzofuran, illustrating substitution at positions ortho and para to the activating oxygen atom. uni.edu
Predicted Regioselectivity for Bromination of this compound:
| Position | Directing Influence | Predicted Outcome |
|---|---|---|
| C-2 | Ortho to C-3 methyl, meta to oxygen | Favorable, electronically activated |
| C-4 | Ortho to C-3 methyl and oxygen | Highly favorable, but potential steric hindrance |
| C-1 | Para to oxygen | Favorable, electronically activated |
| C-7 | Para to oxygen (in other ring) | Possible, but less activated than the substituted ring |
Friedel-Crafts Acylation and Alkylation
The Friedel-Crafts reactions are pivotal for introducing alkyl and acyl groups onto aromatic rings. masterorganicchemistry.comijpcbs.com Dibenzofuran readily undergoes these reactions. ekb.eg
Acylation: In Friedel-Crafts acylation, an acyl group (R-C=O) is added, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgsavemyexams.com This reaction is generally free from the carbocation rearrangements that can plague alkylations. masterorganicchemistry.com For this compound, acylation is predicted to occur at the most nucleophilic positions, primarily C-2 and C-1, guided by the activating substituents. Research on dibenzofuran itself shows that acylation preferentially occurs at the C-2 position. researchgate.netoup.com The presence of the methyl group at C-3 in this compound would likely direct acylation to the C-2 position, and potentially the C-1 position.
Alkylation: Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide, alkene, or alcohol with a catalyst. mt.com A significant drawback is the potential for carbocation rearrangements to form more stable carbocations before substitution. wikipedia.org Furthermore, the product of alkylation is often more reactive than the starting material, leading to polyalkylation. For this compound, alkylation would be directed to similar positions as acylation (C-2, C-1, C-4).
Nitration and Sulfonation Patterns
Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. Studies on the nitration of the parent dibenzofuran molecule have shown remarkable regioselectivity that is highly dependent on the reaction conditions. Nitration with nitric acid in trifluoroacetic acid proceeds via a charge-transfer mechanism and yields 3-nitrodibenzofuran (B1219392) exclusively. researchgate.netoup.comoup.com In contrast, Friedel-Crafts type nitration using alkyl nitrates and aluminum chloride favors substitution at the C-2 position. researchgate.netoup.com
In this compound, the C-3 position is blocked. The directing effects of the methyl group and the furan (B31954) oxygen will therefore determine the substitution pattern. Nitration is expected to occur on the substituted ring, likely at the C-2 or C-4 positions, or on the unsubstituted ring at the C-7 position. Studies on the nitration of other substituted dibenzofurans, such as 2,7-dinitrodibenzofuran, are achieved through the direct nitration of dibenzofuran. ontosight.ai
Nitration of 2-Methyldibenzofuran (Comparative Data):
| Reactant | Reagents | Product | Yield | Reference |
|---|
Nucleophilic Reactions and Lithiation of this compound
While electrophilic substitutions are common, the dibenzofuran ring can also undergo nucleophilic reactions, particularly through organometallic intermediates. Lithiation, the replacement of a hydrogen atom with a lithium atom, is a key method for generating a nucleophilic site on the aromatic ring. This is often achieved using organolithium reagents like n-butyllithium (n-BuLi). ksu.edu.sa
The reaction is typically governed by a process known as directed ortho-metalation (DoM), where a substituent with a heteroatom (the directing metalating group, or DMG) coordinates the lithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org In the dibenzofuran system, the ether oxygen is a powerful DMG. baranlab.org Therefore, lithiation of dibenzofuran itself occurs preferentially at the C-4 and C-6 positions, which are ortho to the oxygen atom. ekb.eg
For this compound, the C-4 position is ortho to the furan oxygen. Consequently, lithiation is strongly predicted to occur at this C-4 position, generating 3-methyl-4-lithiodibenzofuran. This lithiated intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups with high regioselectivity. ksu.edu.sabaranlab.org
Oxidative Transformations of this compound
The dibenzofuran ring system is generally stable towards oxidation. thieme-connect.de However, transformations can be achieved under specific conditions, often targeting substituents or leading to ring cleavage. Fungi and bacteria have been shown to degrade dibenzofuran through oxidative pathways, initially forming various monohydroxylated and dihydroxylated products. nih.govresearchgate.net
For this compound, two main oxidative pathways can be considered:
Oxidation of the Methyl Group: The methyl group can be oxidized to a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH) using appropriate oxidizing agents, without affecting the aromatic core under controlled conditions.
Oxidation of the Aromatic Ring: Under more forceful conditions or through specific biological or biomimetic catalysis, the aromatic rings can be hydroxylated. Hydroxy-substituted dibenzofurans are more susceptible to further oxidation, which can lead to the formation of quinones or ring-cleavage products. thieme-connect.denih.gov
Reductive Pathways of this compound
Reduction of the dibenzofuran core requires relatively harsh conditions due to its aromatic stability. thieme-connect.de
Catalytic Hydrogenation: This process typically involves hydrogen gas (H₂) and a metal catalyst.
Using a platinum catalyst at elevated temperature (50°C) and moderate pressure can lead to the complete saturation of both benzene (B151609) rings, yielding perhydrodibenzofuran. thieme-connect.de
Raney nickel catalysts at high temperatures and pressures can also effect reduction, though they may produce a mixture of products. thieme-connect.de
More recent studies on the hydrodeoxygenation (HDO) of dibenzofuran over catalysts like Pt, Pd, and Ru show a pathway involving initial hydrogenation of the aromatic rings to tetrahydro- or hexahydrodibenzofuran, followed by the hydrogenolysis (cleavage) of the C-O bonds to produce hydrocarbons like bicyclohexane. researchgate.netresearchgate.netrsc.org
Dissolving Metal Reduction (Birch Reduction): The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like ethanol), can reduce one of the aromatic rings. 131.113.16wikipedia.orgorganic-chemistry.org This reaction converts arenes into 1,4-cyclohexadienes. wikipedia.orgnih.gov For dibenzofuran, this method has been reported to produce a dihydrobenzofuran, selectively reducing one of the benzene rings while leaving the furan ring intact. thieme-connect.de The regioselectivity of the reduction in this compound would be influenced by the electron-donating properties of the methyl group and the oxygen atom.
Photochemical Reactions and Photo-degradation of this compound
Photochemical reactions, initiated by the absorption of light energy, can induce significant transformations in organic molecules. researchgate.net The fundamental principle governing these processes is the Grotthuss-Draper law, which states that only light absorbed by a substance can bring about a chemical change. wikipedia.org For a molecule like this compound, the absorption of a photon, typically from ultraviolet (UV) radiation, elevates it to an electronically excited state. This excited molecule is more reactive than its ground-state counterpart and can undergo various reactions, including photo-degradation.
Photo-degradation is the breakdown of molecules initiated by light and is a key environmental fate for many aromatic compounds. wikipedia.org Studies have noted the photo-degradation of C1-substituted dibenzofurans, a class which includes this compound. cqvip.com While specific, detailed pathways for this compound are not extensively documented in isolation, the general mechanism can be inferred from studies on other aromatic pollutants, such as dyes. researchgate.netmdpi.com
The process often occurs via heterogeneous photocatalysis, where a semiconductor material like titanium dioxide (TiO₂) or zinc oxide (ZnO) absorbs light to generate electron-hole pairs. mdpi.com These charge carriers react with water and molecular oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These aggressive radicals then attack the this compound molecule. The attack can lead to the hydroxylation of the aromatic rings, followed by ring-opening and eventual mineralization into simpler, non-toxic products like carbon dioxide and water. researchgate.netmdpi.com Even without a dedicated photocatalyst, degradation can be initiated by photosensitizers present in the environment that absorb light and transfer the energy to the target molecule or to oxygen, creating reactive singlet oxygen. researchgate.net
Functionalization Strategies and Derivatization of this compound
Functionalization involves the introduction of new chemical groups onto the core structure of this compound, enabling the synthesis of a wide array of derivatives with tailored properties. These transformations primarily involve electrophilic aromatic substitution, where the electron-rich dibenzofuran ring system is attacked by an electrophile.
The introduction of heteroatoms (atoms other than carbon and hydrogen) is a crucial strategy for modifying the electronic and biological properties of the dibenzofuran scaffold.
One of the most fundamental methods for this is Friedel-Crafts acylation , which introduces a ketone functional group. Research on the benzoylation of dibenzofuran derivatives has established a clear order of positional reactivity, with the 2-position being the most reactive, followed by the 3-, 1-, and 4-positions (2 > 3 > 1 ≥ 4). rsc.org This selectivity is dictated by the electronic properties of the dibenzofuran ring system. For this compound, acylation is expected to occur at the positions most activated by both the furan oxygen and the methyl group, leading to a mixture of isomeric products. The reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net
Another key functionalization is nitration , which introduces a nitro group (–NO₂) onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-3-methyldibenzofuran derivatives are valuable intermediates, as the nitro group can be subsequently reduced to an amino group or used in other transformations.
The table below summarizes key functionalization strategies involving heteroatoms.
| Functionalization Type | Typical Reagents | Functional Group Introduced | Primary Reaction Class |
| Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃ | Ketone (-COR) | Electrophilic Aromatic Substitution |
| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Nitro (-NO₂) | Electrophilic Aromatic Substitution |
| Halogenation | Br₂, FeBr₃ | Halogen (-Br, -Cl) | Electrophilic Aromatic Substitution |
This compound can serve as a foundational building block for the synthesis of larger, more complex polycyclic aromatic compounds (PAHs). iastate.edu Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, are central to this strategy.
A prominent approach is the Suzuki-Miyaura cross-coupling reaction . uis.no This involves converting this compound into a derivative, such as a bromo- or boronic ester-substituted version. This functionalized intermediate can then be coupled with another aromatic fragment under palladium catalysis to construct a new carbon-carbon bond, extending the conjugated π-system. uis.noresearchgate.net
Another powerful technique is palladium-catalyzed annulation , where two smaller aromatic fragments are joined to form new rings. rsc.org For instance, a di-functionalized this compound could react in a [3+3] annulation process to build a new six-membered ring, leading to a significantly larger PAH structure. rsc.org These methods offer a versatile and efficient route to novel and complex polyaromatic structures derived from the this compound core. frontiersin.org
Elucidation of Reaction Mechanisms for this compound Transformations
Understanding the step-by-step mechanisms of these reactions is critical for controlling reaction outcomes and predicting product formation.
The mechanism for Friedel-Crafts acylation begins with the reaction between the acyl chloride (e.g., benzoyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. mdpi.com This acylium ion then attacks the electron-rich dibenzofuran ring, which acts as a nucleophile. The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mdpi.com The aromaticity of the ring is temporarily lost in this step. In the final step, a weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromatic system and yielding the final aryl ketone product. The regioselectivity of the attack is governed by the ability of the dibenzofuran ring system, influenced by the methyl group and furan oxygen, to stabilize the positive charge of the arenium ion intermediate. rsc.org
The mechanism for photocatalytic degradation is initiated by a semiconductor photocatalyst. Upon absorbing a photon of sufficient energy (hν), an electron (e⁻) is promoted from the valence band to the conduction band, leaving a positive hole (h⁺) behind. mdpi.com These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes oxidize water molecules to produce highly reactive hydroxyl radicals (•OH), while the electrons reduce atmospheric oxygen to form superoxide radical anions (•O₂⁻). mdpi.com These radicals then attack the this compound molecule, leading to a cascade of reactions including hydroxylation, aromatic ring cleavage, and ultimately, decomposition into CO₂, H₂O, and mineral acids.
The mechanism for palladium-catalyzed cross-coupling reactions (like the Suzuki reaction) follows a well-established catalytic cycle. The cycle begins with the oxidative addition of an organohalide (e.g., bromo-3-methyldibenzofuran) to the palladium(0) catalyst, forming a palladium(II) species. This is followed by transmetalation, where the organic group from an organoboron compound is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic fragments are joined together, forming the new C-C bond of the larger PAH, and the palladium(0) catalyst is regenerated to continue the cycle. researchgate.net
Environmental Occurrence, Fate, and Ecotoxicological Implications of 3 Methyldibenzofuran
Natural Occurrence and Anthropogenic Sources of 3-Methyldibenzofuran
This compound is an oxygen-containing heterocyclic aromatic compound that is found in various environmental and geological matrices. Its presence is linked to both natural geological processes and human-related (anthropogenic) activities involving the use and combustion of fossil fuels.
Coal tar and petroleum are complex mixtures containing a vast number of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. nih.govhawaii.gov Dibenzofurans and their alkylated derivatives, such as this compound, are known constituents of these fossil fuel-derived materials. jsaer.comcup.edu.cn Coal tar, a viscous black liquid produced during the carbonization of coal, is particularly rich in these aromatic compounds. nih.gov Similarly, methyldibenzofurans are ubiquitously found in crude oils, where their distribution and concentration can provide valuable geochemical information. jsaer.comresearchgate.netresearchgate.net
Industrial processes that involve the high-temperature treatment of coal and petroleum can lead to the formation of this compound as a byproduct. For instance, related compounds like phenyldibenzofurans have been detected in furnace gases and coal tar pitches, suggesting that similar formation pathways exist for methyldibenzofurans during incomplete combustion and pyrolysis. cup.edu.cnresearchgate.net The precursors for these compounds in sedimentary organic matter are thought to include natural materials like lignin-containing plants, phenols, and polysaccharides. cup.edu.cn
Methyldibenzofurans are important oxygen-containing heterocycles found in ancient sedimentary rocks and crude oils. cup.edu.cn The distribution of different methyldibenzofuran isomers, including this compound, is related to the type of organic matter and the depositional environment of the source rocks. jsaer.com Research has shown a marked predominance of 2- and this compound over 1- and 4-methyldibenzofuran (B1583177) in rocks and oils that originated from terrestrial depositional environments, such as those in the Liaohe and Beibuwan Basins in China. researchgate.netuq.edu.au In contrast, samples from marine environments tend to have higher relative abundances of 4- and 1-methyldibenzofuran (B1607422). jsaer.comuq.edu.au This distinct distribution pattern allows geochemists to use the ratios of these isomers as indicators of the original depositional setting and organic precursors. jsaer.com
Table 1: Relative Abundance of Methyldibenzofuran (MDBF) Isomers in Different Depositional Environments
| Depositional Environment | Predominant Isomers | Source Rock/Basin Examples |
| Terrestrial (Lacustrine, Fluvial/Deltaic) | 2- and 3-MDBF | Liaohe Basin, Beibuwan Basin |
| Marine | 1- and 4-MDBF | Termit Basin, Tarim Basin |
Environmental Distribution and Transport Mechanisms of this compound
Once released into the environment, the distribution of this compound is governed by its physicochemical properties, which dictate how it moves between air, water, soil, and sediment.
As a semi-volatile hydrophobic organic compound, this compound's movement in the environment is determined by equilibrium partitioning. nih.govclu-in.org This process describes how a chemical distributes itself between different environmental phases at equilibrium. clu-in.org
Air: Due to its semi-volatile nature, this compound can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. The gas-particle partitioning is influenced by factors like temperature and the concentration of atmospheric particles. nih.gov
Water: The compound's low water solubility and hydrophobic nature mean it has a tendency to move from the water column to sediment.
Soil and Sediment: In soil and sediment, this compound will preferentially adsorb to organic carbon. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter that describes this tendency. clu-in.org Studies on the parent compound, dibenzofuran (B1670420), show that the sediment-air partition coefficient is strongly affected by sediment moisture content and temperature; increasing moisture decreases the partitioning to sediment, while temperature also has a dramatic effect. nih.gov It is expected that this compound would exhibit similar behavior.
Table 2: Expected Partitioning Behavior of this compound
| Environmental Compartment | Expected Behavior | Key Influencing Factors |
| Air | Exists in both gas phase and adsorbed to particles. | Temperature, atmospheric particle concentration. |
| Water | Low concentration in the water column; partitions to sediment. | Low water solubility, hydrophobicity. |
| Soil | Adsorbs strongly to soil organic matter. | Soil organic carbon content. |
| Sediment | Accumulates in sediments, especially those with high organic content. | Sediment organic carbon, moisture content, temperature. |
During the secondary migration of petroleum from source rock to a reservoir, the chemical composition of the oil can be altered through a process known as geochromatography. jsaer.com As oil moves through carrier beds, different compounds interact with mineral surfaces, particularly clays, to varying degrees. jsaer.com Dibenzofurans are known to be attractive to clay minerals lining their migratory pathways. jsaer.com This interaction can lead to the fractionation of dibenzofuran isomers. Although specific studies often focus on the ratio of 1-methyldibenzofuran to 4-methyldibenzofuran as a tracer for migration, the same principles apply to all isomers, including this compound. researchgate.net Consequently, the relative concentration of this compound in crude oil can be influenced by these subsurface migration processes, in addition to the characteristics of the source rock. jsaer.com
Biotransformation and Biodegradation Pathways of this compound
The study of the biotransformation and biodegradation of this compound is still an emerging field, with specific research on this particular compound being limited. However, the scientific community has extensively investigated the degradation of the parent compound, dibenzofuran, and its chlorinated derivatives. This body of research provides a foundational understanding of the likely microbial and enzymatic processes that could be involved in the breakdown of methylated dibenzofurans.
Microbial Degradation Mechanisms
While specific microbial strains capable of degrading this compound have not been extensively documented, the degradation of dibenzofuran is known to be carried out by various bacteria. These microorganisms often employ a cometabolic degradation strategy, where the compound is broken down in the presence of a primary growth substrate. For instance, bacteria that grow on biphenyl (B1667301) or carbazole (B46965) have been shown to cometabolically degrade dibenzofuran. nih.govnih.gov
The initial step in the aerobic bacterial degradation of dibenzofuran typically involves an angular dioxygenation at the 4 and 4a positions, adjacent to the ether bridge. ethz.ch This reaction leads to the formation of unstable dihydroxy-intermediates that are subsequently rearomatized. This process is a common theme in the degradation of aromatic hydrocarbons and is a likely first step in the breakdown of this compound. The presence of a methyl group on the aromatic ring may influence the position of the initial enzymatic attack.
Table 1: Examples of Dibenzofuran Degrading Bacteria and their Degradation Mechanisms
| Bacterial Strain | Primary Substrate | Degradation Mechanism | Key Metabolites |
| Ralstonia sp. Strain SBUG 290 | Biphenyl | Cometabolic degradation via lateral dioxygenation and meta-cleavage. | 2,2',3-trihydroxybiphenyl, Salicylic (B10762653) acid |
| Sphingomonas sp. Strain RW1 | Dibenzofuran | Angular dioxygenation. | 2,2',3-trihydroxybiphenyl, Salicylic acid |
| Terrabacter sp. Strain DBF63 | Dibenzofuran | Angular dioxygenation. | Not specified |
| Pseudomonas sp. Strain CA10 | Carbazole | Angular dioxygenation. | Not specified |
This table summarizes findings for dibenzofuran and related compounds, serving as a model for the potential degradation of this compound.
Enzymatic Biotransformation Processes
The key enzymes involved in the initial stages of dibenzofuran degradation are angular dioxygenases. nih.gov These multi-component enzyme systems are responsible for the initial attack on the aromatic ring. For example, dibenzofuran 4,4a-dioxygenase initiates the degradation pathway in Sphingomonas sp. RW1. ethz.ch Following the initial dioxygenation, other enzymes such as extradiol dioxygenases and hydrolases are involved in the subsequent cleavage of the aromatic ring and further breakdown of the resulting intermediates. elsevierpure.com
In the case of this compound, it is hypothesized that similar enzymatic processes would occur. The methyl substituent might affect the enzyme's regioselectivity, potentially leading to different hydroxylation patterns compared to the unsubstituted dibenzofuran. Protein engineering of these enzymes has been explored to enhance their activity towards a broader range of substrates, including chlorinated dibenzofurans, which could also be applicable to methylated derivatives. nih.gov
Factors Influencing Biodegradation Rates
Several environmental factors can significantly influence the rate of microbial degradation of dibenzofuran and, by extension, this compound. These factors can affect microbial growth, enzyme activity, and the bioavailability of the compound.
Temperature and pH: Microbial activity and enzymatic reactions have optimal temperature and pH ranges. Deviations from these optimal conditions can slow down or inhibit biodegradation.
Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for the growth of degrading microorganisms.
Oxygen Levels: Aerobic degradation pathways, which are common for dibenzofurans, require the presence of oxygen. In anoxic or anaerobic environments, the degradation process would be significantly different and likely much slower.
Substrate Concentration: The concentration of the pollutant can impact degradation rates. At very high concentrations, the compound may be toxic to the microorganisms, while at very low concentrations, it may not be sufficient to induce the necessary degradative enzymes.
Presence of Other Organic Compounds: The presence of other organic compounds can have both positive and negative effects. Some compounds can serve as primary substrates, promoting cometabolism, while others might be inhibitory. mdpi.com
Photodegradation and Abiotic Transformation of this compound in Environmental Matrices
Sunlight, particularly the UV component, can provide the energy needed to break down organic molecules. The rate of photodegradation is influenced by factors such as the intensity of light, the presence of photosensitizing substances in the environment (e.g., humic acids), and the environmental matrix itself (e.g., water, soil, or air). For chlorinated dibenzofurans, photodecomposition has been observed to occur, suggesting that this compound may also be susceptible to photodegradation. researchgate.net
Abiotic transformation can also occur through reactions with reactive oxygen species (ROS), such as hydroxyl radicals, which are naturally present in the environment. serdp-estcp.mil These highly reactive species can initiate the oxidation and breakdown of organic pollutants. The susceptibility of this compound to these abiotic processes would depend on its chemical structure and the specific environmental conditions.
Ecotoxicological Assessment of this compound in Non-Human Biota
Specific ecotoxicological data for this compound is scarce. To understand its potential impact on non-human biota, it is necessary to consider the ecotoxicity of the broader class of dibenzofurans and other polycyclic aromatic hydrocarbons (PAHs).
Effects on Aquatic Ecosystems
The introduction of foreign chemical compounds into aquatic environments can have a range of adverse effects on the organisms that inhabit them. nih.gov While specific studies on the effects of this compound on aquatic ecosystems are not available, research on related compounds provides some insight into the potential risks.
The toxicity of organic contaminants in aquatic organisms can manifest in various ways, including impacts on their antioxidant defense systems, growth and development, and genetic material. mdpi.com For example, exposure to certain organic pollutants can lead to the overproduction of reactive oxygen species, causing oxidative stress and cellular damage in aquatic plants. mdpi.com
The potential for bioaccumulation is another important consideration. Lipophilic compounds, like dibenzofurans, have a tendency to accumulate in the fatty tissues of aquatic organisms. This can lead to the biomagnification of the compound through the food chain, with higher concentrations found in organisms at higher trophic levels. The ecotoxicological risk of a substance is a combination of its inherent toxicity and the level of exposure experienced by the organisms. ctgb.nl
Impacts on Terrestrial Ecosystems
The specific impacts of this compound on terrestrial ecosystems have not been documented in available scientific studies. However, as a member of the dibenzofuran family, which belongs to the broader category of polycyclic aromatic compounds (PACs), it is possible to infer potential risks based on the known effects of similar chemicals. PACs are recognized as environmental contaminants that can have detrimental effects on soil health and the organisms within terrestrial ecosystems.
Potential impacts, though not specifically studied for this compound, could include:
Soil Microbial Communities: Contamination of soil with PACs can alter the composition and activity of microbial communities. These microorganisms are crucial for nutrient cycling and soil fertility. Introduction of such compounds can lead to a decline in beneficial microbes and an increase in those that are more tolerant, potentially disrupting essential soil processes.
Terrestrial Invertebrates: Soil-dwelling invertebrates such as earthworms, springtails, and enchytraeids are often used as bioindicators for soil health. nih.gov Studies on various PACs have demonstrated toxic effects on these organisms, including reduced survival, growth, and reproduction. nih.govresearchgate.net While no specific data exists for this compound, its presence in soil could pose a risk to these vital components of the soil food web.
Plant Life (Phytotoxicity): The phytotoxicity of this compound has not been specifically evaluated. Generally, some PACs can be taken up by plants from the soil, potentially leading to phytotoxic effects such as inhibited germination, reduced root and shoot growth, and decreased biomass. The extent of these effects would depend on the concentration of the compound in the soil and the plant species .
It is critical to emphasize that these are potential impacts based on the behavior of related compounds, and dedicated research is needed to determine the actual effects of this compound on terrestrial ecosystems.
Bioaccumulation and Biomagnification Potential of this compound in Food Chains (non-human)
There is no specific data available from scientific studies on the bioaccumulation and biomagnification potential of this compound in non-human terrestrial food chains. Bioaccumulation is the process where the concentration of a substance builds up in an organism over time, often because the chemical is absorbed at a rate faster than it is lost. epa.gov Biomagnification, or trophic magnification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. researchgate.net
For a compound to have a high potential for bioaccumulation and biomagnification, it typically possesses characteristics such as:
Persistence: Resistance to degradation in the environment.
Lipophilicity: A tendency to dissolve in fats and lipids, allowing it to be stored in the fatty tissues of organisms.
The chemical structure of this compound suggests it is a lipophilic compound, which is a prerequisite for bioaccumulation. However, without experimental data, its persistence in the environment and its metabolic fate in organisms are unknown.
Hypothetical Trophic Transfer:
In a hypothetical terrestrial food chain, if this compound were present in the soil, it could be ingested by soil invertebrates (e.g., earthworms). These invertebrates might then be consumed by predators such as insectivorous birds or small mammals. If the compound is not easily metabolized and excreted, its concentration could increase at each trophic level. This process is of particular concern for apex predators, which can accumulate high levels of contaminants from their food. epa.gov
The potential for biomagnification is often assessed using Trophic Magnification Factors (TMFs), where a TMF greater than 1 indicates that the chemical biomagnifies in the food web. researchgate.net The determination of such a factor for this compound would require extensive field studies of its concentrations in various organisms within a specific food web.
The table below illustrates a hypothetical scenario of how this compound concentrations might be measured across trophic levels to assess biomagnification. It is important to reiterate that the values are purely illustrative due to the lack of real-world data.
Table 1: Illustrative Data for Trophic Level Concentration of this compound This table is for illustrative purposes only, as no experimental data for this compound is available.
| Trophic Level | Organism Example | Hypothetical Concentration (ng/g lipid weight) |
|---|---|---|
| 1 (Producer) | Terrestrial Plants | - |
| 2 (Primary Consumer) | Earthworm | - |
| 3 (Secondary Consumer) | Shrew | - |
Further research, including laboratory studies on bioconcentration factors (BCF) and bioaccumulation factors (BAF), as well as field studies to determine trophic magnification factors (TMF), is essential to understand the true bioaccumulation and biomagnification potential of this compound in terrestrial food chains.
Biological Interactions and Mechanistic Studies Non Human and in Vitro of 3 Methyldibenzofuran
In Vitro Cytotoxicity and Cellular Responses in Non-Human Cell Lines
Research into the cytotoxic effects of 3-methylbenzofuran (B1293835) and dibenzofuran (B1670420) derivatives has predominantly utilized human cell lines. Data on non-human cell lines is not extensively available in the current body of scientific literature. The existing studies on human cancer and non-tumorigenic cell lines provide valuable preliminary data on the potential cytotoxic profiles of these compounds.
Derivatives of 3-methylbenzofuran have demonstrated a range of antiproliferative activities against various human cancer cell lines. For instance, certain 3-methylbenzofuran derivatives showed significant cytotoxic effects against non-small cell lung cancer lines A549 and NCI-H23. nih.gov One derivative, featuring a para-methoxy group on a terminal phenyl ring, exhibited an antiproliferative activity against the A549 cell line with a half-maximal inhibitory concentration (IC50) of 1.48 µM, a potency comparable to the control drug staurosporine (B1682477) (IC50 = 1.52 µM). nih.gov Similarly, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been evaluated against a panel of human cancer cells, showing cytotoxic potential in liver (HepG2) and lung (A549) cancer lines. mdpi.com
The cytotoxicity of these compounds has also been assessed in non-cancerous human cell lines to evaluate their selectivity. For example, brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one showed moderate toxic effects in healthy human keratinocytes (HaCaT). nih.gov The most potent 3-methylbenzofuran derivatives were also tested against the non-tumorigenic human lung cell line WI-38 to compare their effects on cancerous versus healthy cells. nih.gov
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Benzofuran (B130515) Derivatives in Human Cell Lines
| Compound Class | Specific Derivative | Cell Line | Cell Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| 3-Methylbenzofuran | Derivative 4c | A549 | Human Lung Carcinoma | 1.48 | nih.gov |
| 3-(Morpholinomethyl)benzofuran | Derivative 16a | NCI-H23 | Human Lung Carcinoma | 0.49 | nih.gov |
| Halogenated Benzofuran | Compound 8 (Brominated) | HepG2 | Human Liver Carcinoma | 3.8 | mdpi.com |
| Halogenated Benzofuran | Compound 8 (Brominated) | A549 | Human Lung Carcinoma | 3.5 | mdpi.com |
| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | Compound 6 | K562 | Human Myelogenous Leukemia | 3.83 | nih.gov |
| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | Compound 6 | HaCaT | Human Keratinocytes (Non-cancerous) | 12.44 | nih.gov |
Molecular Mechanisms of Action in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Inhibition)
Several studies have investigated the molecular mechanisms underlying the cytotoxic effects of 3-methylbenzofuran derivatives, primarily focusing on their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.
The induction of apoptosis is a key mechanism of action. Certain 3-methylbenzofuran derivatives were shown to trigger apoptosis in A549 lung cancer cells; one compound induced apoptosis in 42.05% of the cell population compared to 1.37% in the control group. nih.gov Further mechanistic studies with brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that they induce apoptosis in K562 leukemia cells. nih.gov This proapoptotic activity was confirmed through Annexin V-FITC and Caspase-Glo 3/7 assays, which indicated an increase in reactive oxygen species (ROS) and activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov In some cases, however, benzofuran derivatives may induce apoptosis through a caspase-independent pathway in certain cell lines like HepG2 and A549. mdpi.com
In addition to inducing apoptosis, these compounds can inhibit cancer cell proliferation by causing cell cycle arrest. Investigations into potent 3-methylbenzofuran derivatives demonstrated their ability to alter cell cycle progression in A549 and NCI-H23 lung cancer cells. nih.gov
Table 2: Summary of Mechanistic Actions of Benzofuran Derivatives in Cellular Models
| Compound Class | Cell Line | Mechanism | Key Findings | Source |
|---|---|---|---|---|
| 3-Methylbenzofuran | A549 | Apoptosis Induction | Induced apoptosis in 42.05% of cells. | nih.gov |
| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | K562 | Apoptosis Induction | Pro-oxidative effects, increased ROS, and activation of caspases 3/7. | nih.gov |
| 3-Methylbenzofuran / 3-(Morpholinomethyl)benzofuran | A549 / NCI-H23 | Cell Cycle Inhibition | Altered cell cycle progression. | nih.govresearchgate.net |
| Halogenated Benzofuran | HepG2 / A549 | Apoptosis Induction | May involve a caspase-independent pathway. | mdpi.com |
Enzyme Induction and Modulation by 3-Methyldibenzofuran (in vitro models)
Specific studies detailing the induction or modulation of metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily, by this compound or its close derivatives are not available in the reviewed literature.
In general, in vitro enzyme induction studies are critical for predicting how a compound might affect drug metabolism, which can lead to drug-drug interactions. youtube.com These studies typically use primary cultures of hepatocytes from humans or preclinical species. youtube.com The standard method involves treating cultured hepatocytes with the test compound for a period, often 72 hours, and then measuring changes in the expression or activity of key drug-metabolizing enzymes. youtube.comnih.gov The focus is often on CYP1A2, CYP2B6, and CYP3A4, which are responsible for the metabolism of a vast number of drugs. nih.gov The assessment is performed by quantifying the fold change in messenger RNA (mRNA) levels via qRT-PCR or by measuring enzyme activity with specific substrates using LC-MS/MS analysis. youtube.com Such evaluations would be necessary to determine the potential of this compound to alter the metabolic clearance of other drugs.
Receptor Binding and Signaling Pathway Perturbations by this compound (in vitro models)
The biological activities of 3-methylbenzofuran derivatives can be attributed to their interaction with specific cellular signaling pathways. While direct receptor binding assays for this compound are not detailed, studies on its analogs have identified effects on key signaling molecules. For example, certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to inhibit the release of the pro-inflammatory cytokine interleukin 6 (IL-6) in K562 leukemia cells, suggesting an anti-inflammatory potential. nih.gov
Antimicrobial and Antifungal Activities of this compound and its Derivatives
Derivatives of the benzofuran and dibenzofuran scaffolds have been a source of compounds with significant antimicrobial and antifungal properties. ekb.eg Various synthetic derivatives have been tested against a range of pathogenic microbes, including antibiotic-resistant strains. nih.govmdpi.com
The antifungal activity of benzofuran derivatives has been demonstrated against several pathogenic fungi, including Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.netresearchgate.net The mechanism for some of these compounds may involve the mobilization of intracellular calcium, which disrupts fungal cell homeostasis. researchgate.net
Efficacy Against Gram-Positive Bacteria
Numerous studies have reported the efficacy of dibenzofuran and benzofuran derivatives against Gram-positive bacteria. A series of dibenzofuran derivatives showed potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 µg/mL, respectively. nih.govmdpi.com Additionally, a brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one showed moderate activity against Gram-positive strains, with MIC values ranging from 16 to 64 µg/mL. nih.gov Other synthetic benzofuran derivatives have also shown good activity against S. aureus and Bacillus subtilis. nih.govsemanticscholar.org
Efficacy Against Gram-Negative Bacteria
The activity of these compounds against Gram-negative bacteria has also been investigated. Certain dibenzofuran derivatives exhibited inhibitory activities comparable to the antibiotic ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.govmdpi.com Other studies have documented the activity of benzofuran derivatives against Escherichia coli. nih.govsemanticscholar.orgimjst.org However, in some cases, the inhibitory activity against Gram-negative bacteria was found to be lower than that against Gram-positive bacteria. nih.gov
Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Dibenzofuran and Benzofuran Derivatives
| Compound Class | Specific Derivative | Bacterial Strain | Gram Type | MIC (µg/mL) | Source |
|---|---|---|---|---|---|
| Dibenzofuran | 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | MRSA | Gram-Positive | 3.13 | nih.govmdpi.com |
| Dibenzofuran | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | MDR Enterococcus faecalis | Gram-Positive | 6.25 | nih.govmdpi.com |
| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | Compound 7 | Gram-Positive Strains | Gram-Positive | 16 - 64 | nih.gov |
| Dibenzofuran | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Carbapenem-resistant Acinetobacter baumannii | Gram-Negative | Comparable to Ciprofloxacin | nih.govmdpi.com |
| Benzofuran-Triazine Hybrid | Compound 8e | Escherichia coli | Gram-Negative | 32 | semanticscholar.org |
| Benzofuran-Triazine Hybrid | Compound 8e | Staphylococcus aureus | Gram-Positive | 32 | semanticscholar.org |
Activity Against Fungal Strains
The antifungal properties of dibenzofurans and their derivatives have been a subject of scientific inquiry, although specific data focusing solely on this compound remains limited. Research in this area has more broadly investigated the effects of substituted benzofurans and dibenzofurans on various fungal species.
General findings indicate that the benzofuran scaffold can serve as a basis for the development of antifungal agents. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Candida albicans. researchgate.net The antifungal efficacy of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. Some benzofuran derivatives act as inhibitors of fungal N-myristoyltransferase, an enzyme crucial for fungal viability. researchgate.net
Studies on O-methylated flavonoids in plants have also highlighted the potential antifungal activity of methylated compounds. For example, xilonenin, an O-methylated flavonoid found in maize, has shown significant growth inhibition of pathogenic fungi such as Fusarium graminearum and Fusarium verticillioides. nih.govnih.govresearchgate.net This suggests that methylation can be a key factor in the antifungal activity of a compound. nih.govnih.govresearchgate.net
Antioxidant Properties and Mitigation of Oxidative Stress by this compound
The antioxidant potential of benzofuran and dibenzofuran derivatives has been recognized, with research indicating that these compounds can act as effective free radical scavengers. nih.govnih.gov The antioxidant activity is often associated with the ability of these molecules to donate a hydrogen atom or an electron to stabilize free radicals, thus mitigating oxidative stress. scholarena.com
The antioxidant mechanism of benzofuran derivatives can proceed through several pathways, including hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), with the preferred mechanism often depending on the solvent environment. scholarena.comrsc.org Theoretical studies on 2-phenylbenzofuran (B156813) derivatives have suggested that methylation can lead to a decrease in the O–H bond dissociation enthalpy, which is a key parameter in the HAT mechanism. rsc.org This suggests that methylated derivatives could exhibit enhanced antioxidant activity.
While specific studies on the antioxidant properties of this compound are not extensively documented, the general characteristics of the benzofuran class of compounds provide a basis for inferring its potential activity. The presence of the methyl group on the dibenzofuran skeleton may influence its electronic properties and, consequently, its ability to participate in antioxidant reactions.
In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and ferric reducing ability of plasma (FRAP) assay, are commonly used to evaluate the antioxidant capacity of compounds. researchgate.net For instance, some indeno-benzofuran derivatives have shown significant free radical scavenging ability in the DPPH assay. researchgate.net Evaluation of 3,3-disubstituted-3H-benzofuran-2-one derivatives has also demonstrated their capacity to reduce intracellular reactive oxygen species (ROS) levels in cellular models. mdpi.com
To definitively characterize the antioxidant properties of this compound, it would be necessary to subject it to a battery of these standard in vitro antioxidant assays. Such studies would provide quantitative data on its radical scavenging activity and its potential to mitigate oxidative stress.
Metabolic Transformation of this compound in Microorganisms and Plants
The metabolic fate of dibenzofuran, the parent compound of this compound, has been investigated in various microorganisms, providing insights into the potential biotransformation pathways for its methylated derivative. Bacteria capable of utilizing dibenzofuran as a carbon and energy source have been isolated and characterized. nih.gov These microorganisms typically initiate the degradation of dibenzofuran through dioxygenase-mediated attacks on the aromatic rings. ethz.ch
Two primary pathways have been described for the microbial degradation of dibenzofuran: angular dioxygenation and lateral dioxygenation. nih.govresearchgate.netnih.gov In the angular dioxygenation pathway, a dioxygenase enzyme attacks the carbon atoms adjacent to the ether bridge, leading to the formation of 2,2',3-trihydroxybiphenyl. nih.govnih.gov Subsequent meta-cleavage of the dihydroxylated ring yields products that can enter central metabolic pathways. nih.gov
The lateral dioxygenation pathway involves the attack on two adjacent carbon atoms of one of the benzene (B151609) rings, forming a dihydro-dihydroxy-dibenzofuran, which is then further metabolized. nih.gov For instance, the biphenyl-cultivated Ralstonia sp. strain SBUG 290 has been shown to cometabolically degrade dibenzofuran, leading to the formation of salicylic (B10762653) acid. nih.gov
The presence of a methyl group at the 3-position of the dibenzofuran ring in this compound would likely influence the regioselectivity of the initial enzymatic attack. The methyl group could sterically hinder or electronically influence the position of hydroxylation by dioxygenases. The subsequent metabolic steps would then proceed on the methylated intermediates.
Information on the metabolism of dibenzofurans in plants is less abundant. However, plants are known to possess enzymatic systems, such as cytochrome P450 monooxygenases and peroxidases, that can metabolize a wide range of organic compounds. It is plausible that plants can transform this compound through processes like hydroxylation, followed by conjugation with sugars or other endogenous molecules to increase water solubility and facilitate sequestration or detoxification. The fungus Phanerochaete sordida has been shown to degrade polychlorinated dibenzofurans, suggesting that fungi also possess the enzymatic machinery to break down these types of compounds. asm.org
Detailed studies on the metabolic transformation of this compound in specific microbial strains or plant species are needed to elucidate the exact pathways and metabolites formed. Such studies would be valuable for understanding the environmental fate and potential for bioremediation of this compound.
Advanced Analytical Methodologies for 3 Methyldibenzofuran Characterization and Quantification
High-Resolution Mass Spectrometry for Structural Elucidation and Trace Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Methyldibenzofuran. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of the analyte from isobaric interferences.
Fragmentation Pathways and Diagnostic Ions
In mass spectrometry, particularly when using electron ionization (EI), this compound undergoes predictable fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. msu.eduuni-saarland.de The molecular ion (M•+) peak is typically strong due to the stable aromatic ring system. The fragmentation process is dominated by reactions that lead to the formation of stable ions. msu.edu
Key fragmentation pathways for this compound include:
Loss of a Hydrogen Radical ([M-H]⁺): This common fragmentation in aromatic compounds results from the cleavage of a C-H bond, leading to a stable cation.
Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the bond between the aromatic ring and the methyl group results in the loss of a methyl radical (•CH₃), a significant fragmentation pathway.
Loss of a Formyl Radical ([M-CHO]⁺): A characteristic fragmentation for dibenzofurans involves the expulsion of a formyl radical (•CHO), which includes the oxygen atom from the furan (B31954) ring.
These fragmentation events produce diagnostic ions that are crucial for identifying this compound in a sample. The exact mass of these ions, as determined by HRMS, confirms the identity of the fragments and, by extension, the parent molecule.
Table 1: Key Diagnostic Ions of this compound in Mass Spectrometry
| Ion | Description | Nominal m/z |
| [C₁₃H₁₀O]•+ | Molecular Ion | 182 |
| [C₁₃H₉O]⁺ | Loss of Hydrogen Radical | 181 |
| [C₁₂H₇O]⁺ | Loss of Methyl Radical | 167 |
| [C₁₂H₉]⁺ | Loss of Formyl Radical | 153 |
Isotope Dilution Mass Spectrometry for Quantification
For highly accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. osti.govptb.de This method overcomes challenges related to sample matrix effects and analyte loss during sample preparation. epa.govresearchgate.net The procedure involves adding a known quantity of an isotopically labeled version of this compound (e.g., ¹³C₁₂-3-Methyldibenzofuran) to the sample as an internal standard, or "spike," before any extraction or cleanup steps. osti.gov
Because the isotopically labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout the analytical process. ptb.de After sample processing, the ratio of the native analyte to the labeled standard is measured by the mass spectrometer. Since the amount of the added standard is known, the initial concentration of the native this compound in the sample can be calculated with high precision and accuracy, independent of sample recovery rates. epa.govnih.gov
LC-HRMS/MS for Complex Mixture Analysis
When analyzing this compound in complex matrices such as environmental extracts or biological fluids, the coupling of liquid chromatography (LC) with high-resolution tandem mass spectrometry (HRMS/MS) is exceptionally powerful. ufz.deucl.ac.uk
LC provides a physical separation of this compound from other isomers (e.g., 1-, 2-, and 4-methyldibenzofuran) and thousands of other compounds that may be present in the sample. chromatographyonline.comchromatographyonline.com This separation is crucial for unambiguous identification and quantification. The separated compounds are then introduced into the HRMS system.
In the tandem mass spectrometry (MS/MS) stage, the mass spectrometer is programmed to perform two stages of mass analysis. First, it selectively isolates the molecular ion of this compound (the precursor ion). This isolated ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. researchgate.net This process of selecting a specific precursor and monitoring its unique fragments provides an exceptionally high degree of selectivity and sensitivity, allowing for reliable trace-level analysis even in the most challenging samples. nih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the magnetic properties of atomic nuclei within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming its specific isomeric structure. ulaval.cabhu.ac.in
1D NMR (¹H, ¹³C) and Chemical Shift Analysis
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. nih.gov The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each nucleus. sigmaaldrich.com
¹H NMR: The proton NMR spectrum of this compound will display distinct signals for the methyl group protons and the seven aromatic protons. The methyl group appears as a singlet, while the aromatic protons appear as doublets, triplets, or multiplets, depending on their coupling to neighboring protons.
¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. bhu.ac.in This includes the methyl carbon, the carbons bearing a proton, and the quaternary carbons (those with no attached protons), such as the carbons at the junctions of the rings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~7.5-7.6 | ~111-112 |
| 2 | ~7.3-7.4 | ~128-129 |
| 3 (Methyl) | ~2.5 | ~21-22 |
| 3 | - | ~130-131 |
| 4 | ~7.9-8.0 | ~122-123 |
| 4a | - | ~123-124 |
| 5a | - | ~155-156 |
| 6 | ~7.5-7.6 | ~120-121 |
| 7 | ~7.3-7.4 | ~122-123 |
| 8 | ~7.4-7.5 | ~120-121 |
| 9 | ~8.1-8.2 | ~111-112 |
| 9a | - | ~156-157 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
2D NMR (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments provide correlational data that reveals how atoms are connected within the molecular structure. scribd.comgithub.io
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled, which typically means they are on adjacent carbons (separated by three bonds). emerypharma.com Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent aromatic protons, helping to trace out the spin systems on each of the benzene (B151609) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (a one-bond correlation). sdsu.educolumbia.edu An HSQC spectrum would definitively link the proton assignments from the ¹H spectrum to their corresponding carbon atoms in the ¹³C spectrum, for example, showing a cross-peak between the methyl proton signal and the methyl carbon signal.
Chromatographic Separation Techniques for Complex Matrices
Chromatography is a fundamental technique for separating the components of a mixture. For a compound like this compound, which is often present in intricate environmental or industrial matrices, advanced chromatographic methods are indispensable.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of semi-volatile organic compounds like this compound in environmental samples. core.ac.ukresearchgate.netmdpi.com This technique offers excellent sensitivity and selectivity, allowing for the reliable quantification of low concentrations of the compound. core.ac.ukresearchgate.net The use of a triple quadrupole (QqQ) analyzer in GC-MS/MS systems has significantly improved method performance compared to traditional single quadrupole GC-MS. core.ac.ukresearchgate.net
In GC-MS/MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity, minimizing interferences from the sample matrix. For C1-dibenzofurans, including this compound, a characteristic ion at m/z 182 is often monitored. researchgate.net The use of isotopically labeled internal standards, such as ¹³C-labeled compounds, can help to correct for matrix effects and improve the accuracy of quantification.
Table 1: GC-MS/MS Parameters for Analysis of Related Compounds
| Parameter | Value/Description | Reference |
| Ionization Mode | Electron Ionization (EI) | core.ac.uk |
| Analyzer | Triple Quadrupole (QqQ) | core.ac.ukresearchgate.net |
| Monitored Ion (C1-dibenzofurans) | m/z 182 | researchgate.net |
| Internal Standard | ¹³C-labeled internal standards |
This table presents typical parameters used in GC-MS/MS analysis for compounds structurally related to this compound, providing a framework for its detection.
For exceptionally complex mixtures where co-elution can be a significant problem in one-dimensional GC, two-dimensional gas chromatography (GC×GC) offers superior separation power. oxfordindices.comscispace.com This technique employs two columns with different stationary phases, providing a much higher peak capacity and allowing for the separation of isomers that are difficult to resolve using a single column. oxfordindices.comthermofisher.com
In a GC×GC system, the effluent from the first column is trapped and then rapidly re-injected onto a second, shorter column for further separation. scispace.comshimadzu.com This results in a two-dimensional chromatogram where compounds are separated based on two different properties, significantly enhancing resolution. concawe.eu GC×GC is particularly well-suited for the analysis of complex samples like petroleum-derived products, where numerous isomers of methyldibenzofurans may be present. concawe.eu The differentiation between structural analogs like 2-Methyldibenzofuran and this compound can be achieved by comparing their retention indices on non-polar columns, where 2-MDBF typically elutes earlier.
Table 2: Comparison of 1D-GC and GC×GC for Complex Sample Analysis
| Feature | One-Dimensional GC (1D-GC) | Two-Dimensional GC (GC×GC) | Reference |
| Separation Power | Good | Excellent, high peak capacity | oxfordindices.comscispace.com |
| Resolution | Can be limited by co-elution | Significantly enhanced | oxfordindices.comthermofisher.com |
| Selectivity | Good | Enhanced | scispace.com |
| Application | Routine analysis | Highly complex mixtures, isomer separation | concawe.eu |
This table highlights the advantages of GC×GC over traditional GC for the analysis of complex samples containing compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation and quantification of organic compounds. arlok.com Unlike GC, HPLC is suitable for non-volatile or thermally labile compounds, although this compound is amenable to both techniques. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. knauer.net Separation is based on the differential partitioning of the analytes between the two phases. knauer.net
For quantitative analysis of this compound using HPLC, a calibration curve is typically generated by plotting the peak area or height against the concentration of standard solutions. arlok.com The concentration of the analyte in an unknown sample can then be determined from this curve. knauer.net The choice of detector is crucial for sensitivity and selectivity. arlok.com A photodiode array (PDA) detector can provide spectral information, aiding in peak identification. pan.olsztyn.pl The development of rapid HPLC methods can significantly reduce analysis time and the consumption of organic solvents. pan.olsztyn.pl
Table 3: Key Aspects of HPLC Quantitative Analysis
| Aspect | Description | Reference |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | knauer.net |
| Quantification | Based on peak area or height from a calibration curve. | arlok.comknauer.net |
| Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). | pan.olsztyn.pllongdom.org |
| Method Validation | Includes assessment of linearity, precision, and accuracy. | pan.olsztyn.pllongdom.org |
This table outlines the fundamental principles and considerations for the quantitative analysis of compounds like this compound using HPLC.
Spectroscopic Fingerprinting and Chemometric Analysis of this compound
Spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, provide a "fingerprint" of a molecule based on its vibrational modes. redalyc.orglibretexts.org The fingerprint region of an infrared spectrum, typically from 1500 to 500 cm⁻¹, contains a complex series of absorptions that are unique to a specific compound. libretexts.org While individual bond vibrations can be identified in the higher wavenumber region, the fingerprint region is crucial for distinguishing between structurally similar molecules. redalyc.orglibretexts.org
Chemometrics involves the use of statistical and mathematical methods to extract meaningful information from chemical data. spectroscopyonline.comekb.eg When applied to spectroscopic data, chemometric techniques like Principal Component Analysis (PCA) can be used to classify and differentiate samples. ekb.eg For instance, by analyzing the spectroscopic fingerprints of different samples containing this compound, it may be possible to identify its source or to distinguish it from other isomers. This approach is valuable in environmental forensics and source apportionment studies.
Development and Validation of Novel Detection Methods for this compound
The development of new and improved detection methods for this compound is an ongoing area of research. pan.olsztyn.pl This includes creating faster, more sensitive, and more cost-effective analytical procedures. researchgate.net The validation of any new method is a critical step to ensure its reliability and accuracy. pan.olsztyn.pllongdom.org
Two key parameters in method validation are linearity and precision.
Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by creating a calibration curve with a series of standards of known concentrations. A good linear relationship is indicated by a high coefficient of determination (R²), which should ideally be greater than 0.99. unizar.es
Precision is the measure of the reproducibility of the method when repeated on the same sample. iscd.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility). For many applications, an RSD of ≤10% is considered acceptable.
Table 4: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) | Reference |
| Linearity (R²) | Measures the correlation between concentration and response. | > 0.99 | unizar.es |
| Precision (RSD) | Measures the reproducibility of the results. | ≤ 10% |
This table summarizes the key parameters and typical acceptance criteria for the validation of new analytical methods for compounds such as this compound.
Cross-Validation with Established Methods
Cross-validation is a critical step in the validation of any new analytical methodology, serving to assess how the results of a new technique will generalize to an independent dataset. wikipedia.org It is a form of out-of-sample testing that ensures the method's performance is robust and not overfitted to the calibration or development data. wikipedia.orgresearchgate.net In the context of characterizing and quantifying this compound, cross-validation involves a direct and systematic comparison of data obtained from a novel or advanced method against those derived from an established, validated technique, such as a standardized EPA method or a well-documented chromatographic procedure.
The process typically involves analyzing a set of identical samples, which span a range of expected concentrations and matrix complexities, using both the new and the established methods. The goal is to determine if the new method provides results that are statistically equivalent or superior to the established one. Key statistical parameters are evaluated, including correlation, bias, and the variance of the differences between the two methods. researchgate.net
For instance, a newly developed method utilizing two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) for the analysis of this compound in crude oil extracts would be cross-validated against a traditional gas chromatography-mass spectrometry (GC-MS) method. The superior resolution of GC×GC is particularly advantageous in separating co-eluting isomers, a common challenge in the analysis of alkylated polycyclic aromatic compounds like 2- and this compound. researchgate.net
Table 1: Illustrative Cross-Validation Scheme for this compound Analysis
| Parameter | Established Method (e.g., GC-MS) | Advanced Method (e.g., GC×GC-TOF-MS) | Statistical Comparison | Acceptance Criteria |
| Sample Set | Split aliquots of n=20 environmental samples | Split aliquots of n=20 environmental samples | Paired t-test, Bland-Altman analysis | No significant statistical difference (p > 0.05) |
| Spiked Samples | Analysis of 3 concentrations (low, mid, high) | Analysis of 3 concentrations (low, mid, high) | Recovery comparison, F-test for variances | Recoveries within 85-115%; equal variance |
| Reference Material | Analysis of Certified Reference Material (CRM) | Analysis of Certified Reference Material (CRM) | Z-score analysis | |
| Isomer Separation | Peak Purity/Deconvolution | Orthogonal Separation | Resolution (Rs) calculation | Rs > 1.5 for critical isomer pairs |
This rigorous comparison ensures that the advanced methodology is not only fit for purpose but also that its results are comparable and reliable relative to existing standards. The validation results are combined over multiple runs and partitions to provide a comprehensive estimate of the model's predictive performance. wikipedia.org
Detection and Quantification Limits
The limits of detection (LOD) and quantification (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. eflm.eunih.gov
The Limit of Detection (LOD) is the lowest quantity or concentration of a substance that can be reported with a specified level of confidence to be different from zero, as determined from measurements of a blank sample. nih.gov It is the point at which one can be confident a signal is present, even if it cannot be accurately quantified. sepscience.com
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. eflm.eunih.gov At the LOQ, the signal is sufficiently strong to not only be detected but also to be quantified with a predefined degree of certainty. sepscience.com
Several methods are used to determine LOD and LOQ, with the most common approaches based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. sepscience.com The International Council for Harmonisation (ICH) provides widely accepted formulas for their calculation:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ = the standard deviation of the response (often from blank measurements or the y-intercept of the regression line).
S = the slope of the calibration curve. sepscience.com
For the analysis of this compound and its isomers, these limits are highly dependent on the analytical technique employed and the complexity of the sample matrix. High-resolution instrumentation generally achieves lower detection limits. For example, methods like GC-MS/MS using multiple reaction monitoring (MRM) can achieve very low detection limits for related isomers. While specific data for this compound is often reported within the broader context of C1-dibenzofurans, the limits for its isomer, 2-Methyldibenzofuran, provide a relevant benchmark.
Table 2: Typical Detection and Quantification Limits for Methyldibenzofuran Isomers
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| GC-MS/MS (MRM) | 2-Methyldibenzofuran | Industrial Effluent | 0.1 ng/L | ~0.33 ng/L (estimated) | |
| GC-MS | C1-Dibenzofurans | Water | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | d-nb.info |
| GC-MS | C1-Dibenzofurans | Sediment | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g | d-nb.info |
It is crucial to note that LOD and LOQ are not fixed values; they are specific to the instrument, method, and matrix being analyzed. d-nb.info Therefore, they must be determined experimentally for each specific application to ensure data quality and reliability. iupac.org
Theoretical and Computational Chemistry Studies of 3 Methyldibenzofuran
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its chemical behavior. mdpi.com For 3-methyldibenzofuran, these methods can elucidate its stability, reactivity, and the nature of its interactions with other chemical species.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.comnih.gov It has been applied to the broader class of dibenzofurans to understand their stability and reactivity. mdpi.com DFT calculations can determine the distribution of electrons within the this compound molecule, identifying regions that are electron-rich or electron-poor. This is often visualized through a Molecular Electrostatic Potential (MEP) map, where nucleophilic (electron-rich) sites, prone to attack by electrophiles, and electrophilic (electron-poor) sites, susceptible to nucleophilic attack, are identified.
Key parameters derived from DFT calculations, known as global reactivity descriptors, quantify the chemical reactivity of the molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Other descriptors such as chemical hardness, softness, and the electrophilicity index can also be calculated to predict the molecule's behavior in chemical reactions. researchgate.net For instance, studies on the parent molecule, dibenzofuran (B1670420), and its derivatives analyze these properties to predict their environmental interactions and degradation potential. mdpi.comresearchgate.net
Table 1: Conceptual Global Reactivity Descriptors Calculated via DFT
| Descriptor | Definition | Implication for Reactivity |
| HOMO Energy (EH) | Energy of the highest occupied molecular orbital. | Represents the ability to donate an electron. |
| LUMO Energy (EL) | Energy of the lowest unoccupied molecular orbital. | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | ΔE = EL - EH | Indicates chemical stability and low reactivity. |
| Chemical Hardness (η) | η = (EL - EH) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = (μ2) / (2η) where μ is the electronic chemical potential. | Quantifies the electron-accepting capability. |
This table presents conceptual data based on standard DFT analysis of aromatic compounds.
Computational chemistry is instrumental in predicting the spectroscopic signatures of molecules, which serves as a powerful method for structural confirmation. nih.gov Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound can be calculated using quantum chemical methods.
The prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule's chemical bonds. nih.gov DFT methods are employed to determine the energies associated with different vibrational modes (stretching, bending), which correspond to the absorption peaks in an experimental IR spectrum. These calculated frequencies help in assigning specific peaks to functional groups and structural features of the this compound molecule.
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior and interactions. This technique is valuable for studying the conformational flexibility of this compound and its interactions with complex environmental and biological systems.
Humic acids are complex organic macromolecules found in soil and sediment that play a crucial role in the environmental fate of pollutants like this compound. hnu.edu.cn The interaction between this compound and humic substances is primarily governed by sorption, a process where the molecule binds to the surface of the humic material. hnu.edu.cnusda.gov
MD simulations can be used to model this sorption process at the molecular level. Given the hydrophobic and planar aromatic structure of this compound, the dominant interactions with humic acids are expected to be hydrophobic effects and π-π stacking interactions. hnu.edu.cn Simulations would show this compound preferentially partitioning from water into the non-polar, aliphatic, or aromatic domains of the humic acid structure. usda.gov These computational models help elucidate how strongly the compound is sequestered in soil and sediment, which affects its bioavailability and potential for degradation. nih.gov
Understanding how this compound interacts with biological macromolecules in non-human organisms, such as bacteria, is key to assessing its biodegradation potential. Many bacteria utilize enzymes like dioxygenases to initiate the breakdown of aromatic compounds. biorxiv.org The parent compound, dibenzofuran, is known to be a substrate for enzymes such as biphenyl (B1667301) dioxygenase and carbazole (B46965) dioxygenase. researchgate.netmdpi.com
Computational techniques like molecular docking and molecular dynamics are used to study these interactions. Docking simulations can predict the most stable binding pose of this compound within the active site of a dioxygenase enzyme. researchgate.netacs.org These models reveal key interactions, such as hydrophobic and van der Waals forces, between the substrate and the amino acid residues of the enzyme. mdpi.com Following docking, MD simulations can be run to analyze the stability of the enzyme-substrate complex and observe conformational changes that may be necessary for an efficient catalytic reaction. mdpi.com This provides a theoretical basis for understanding which microorganisms can degrade this compound and the specific enzymes involved in the initial catabolic step. researchgate.net
Prediction of Reaction Pathways and Energetics for this compound Transformations
Computational chemistry is a powerful tool for predicting the likely transformation pathways of this compound in the environment and the energy required for these reactions to occur. By modeling potential reactions, researchers can identify the most probable degradation products and the slowest, rate-limiting steps.
DFT calculations are used to map the potential energy surface of a reaction. nih.gov This involves calculating the energies of reactants, products, and the transition states that connect them. The energy difference between the transition state and the reactants is the activation energy or energy barrier, which determines the reaction rate.
For example, studies on the atmospheric degradation of dibenzofuran have used DFT to model its reaction with hydroxyl (•OH) radicals. nih.gov These calculations show that the initial attack is most likely an addition of the radical to one of the carbon atoms, with a specific preference for the C1 position. nih.gov Subsequent reactions with molecular oxygen can lead to ring-opening or the formation of hydroxylated products. nih.gov Similarly, computational studies have investigated transformation pathways under reducing conditions, evaluating the high energy barrier for breaking the C-O ether bond versus the lower barrier for adding hydrogen atoms. These theoretical predictions provide a detailed molecular-level understanding of the compound's stability and its likely fate in different environmental compartments.
Table 2: Example of Calculated Reaction Energetics for Dibenzofuran (DF) Transformations
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Reference |
| Atmospheric Oxidation | OH radical addition to the C1 position of DF. | - | nih.gov |
| Atmospheric Oxidation | Formation of 1-dibenzofuranol from the DF-OH adduct. | 15.1 | nih.gov |
| Reductive Transformation | C-O bond β-scission in DF. | 107 | |
| Reductive Transformation | Direct H fission from C-H bond in DF. | 110 |
Data is for the parent compound dibenzofuran and serves as a model for the types of transformations applicable to this compound.
Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools essential for predicting the environmental fate of chemical compounds like this compound, particularly when experimental data is limited. dmu.dk These models establish a mathematical correlation between the chemical structure of a molecule and its properties, allowing for the prediction of its behavior in various environmental compartments. rsc.org For environmental risk assessment, QSARs can forecast key endpoints such as biodegradability, bioaccumulation potential, and transport between air, water, and soil. qsartoolbox.org
The predictive power of QSAR models relies on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. In the context of environmental fate, descriptors related to a substance's lipophilicity, size, and electronic characteristics are crucial. For instance, the octanol-water partition coefficient (logP) is a key descriptor for predicting bioaccumulation, while properties like polar surface area can be used to estimate biodegradation rates. Fugacity modeling, another computational approach, can estimate the partitioning of this compound between different environmental media.
The development of robust QSAR models requires large, high-quality datasets for training and rigorous external validation to ensure their predictive accuracy. nih.gov The applicability domain of a model must also be defined to clarify for which chemical classes its predictions are reliable. nih.gov
| Molecular Descriptor | Predicted Environmental Fate Property | Relevance to this compound |
|---|---|---|
| LogP (Octanol-Water Partition Coefficient) | Bioaccumulation, Adsorption to soil/sediment | The relatively high lipophilicity of the dibenzofuran structure suggests a tendency to partition into organic matter and fatty tissues. |
| Water Solubility | Mobility in aquatic systems, Bioavailability | Low aqueous solubility would limit its transport in water but increase its likelihood of sedimenting. |
| Vapor Pressure | Atmospheric transport | Predicts the likelihood of the compound volatilizing and undergoing long-range transport in the atmosphere. |
| Molecular Weight/Size | Biodegradation rates, Membrane permeability | Affects how easily the molecule can be taken up and broken down by microorganisms. |
| Polar Surface Area (PSA) | Biodegradation, Adsorption | Influences interactions with polar surfaces and enzymatic systems involved in degradation. |
Computational Approaches for Structure-Activity Relationship (SAR) Modeling in Biological Contexts (non-human, in vitro)
Computational Structure-Activity Relationship (SAR) studies explore the link between the three-dimensional structure of a molecule like this compound and its biological activity in non-human, in vitro systems. creative-biolabs.com These methods are pivotal in fields like toxicology and drug discovery for predicting a compound's interaction with biological targets such as enzymes or receptors, thereby guiding the optimization of molecular structures to enhance potency or selectivity. oncodesign-services.com
A primary technique in structure-based SAR is molecular docking. This method simulates how a ligand (this compound) fits into the binding site of a target protein. nih.gov The process involves a scoring function that calculates the binding affinity, helping to predict the strength of the interaction. nih.gov Such simulations can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that are crucial for binding.
Other computational methods include the development of pharmacophore models, which define the essential 3D arrangement of features necessary for biological activity, and 3D-QSAR, which correlates the 3D properties of molecules with their activity. nih.gov These models help researchers understand why small changes to a molecule's structure can lead to significant differences in biological effect, a phenomenon known as an "activity cliff". oncodesign-services.com By systematically analyzing these relationships, computational models can accelerate the identification of molecules with desired biological functions. creative-biolabs.comoncodesign-services.com
| Computational Technique | Primary Application in in vitro SAR | Information Gained for this compound |
|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of a molecule to a protein target. nih.gov | Provides insights into how this compound might interact with specific enzymes or receptors at a molecular level. |
| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. nih.gov | Helps to understand which parts of the this compound structure are critical for its biological effects. |
| Molecular Dynamics (MD) Simulations | Simulating the movement and conformational changes of a ligand-protein complex over time. | Assesses the stability of the predicted binding pose from molecular docking and the flexibility of the interaction. |
| 3D-QSAR | Relating the 3D properties of a series of molecules to their biological activities. | Quantifies how changes in the steric and electronic fields around the dibenzofuran core impact its activity. |
Charge Transfer Complex Formation with this compound Analogues
A charge-transfer (CT) complex is a supramolecular assembly formed between an electron-donating molecule and an electron-accepting molecule. wikipedia.orgresearchgate.net The interaction involves a partial transfer of electronic charge from the donor to the acceptor, creating a unique chemical entity with distinct properties. wikipedia.org The planar, electron-rich aromatic system of this compound gives it the potential to act as an electron donor in the formation of such complexes.
The formation of CT complexes is highly dependent on the molecular structure of the components. Planar molecules are particularly well-suited as they can engage in the face-to-face π-π stacking that characterizes many CT complexes. ibs.re.krmdpi.com Research has shown that analogues of dibenzofuran can form these complexes. For example, dibenzo-1,4-dioxin, which has a similar planar, heterocyclic structure, has been shown to form a CT complex with the strong electron acceptor 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). ibs.re.kr Other potent electron acceptors that readily form CT complexes with aromatic donors include tetracyanoethylene (B109619) (TCNE) and polynitrated compounds like 1,3,5-trinitrobenzene. wikipedia.org
A key feature of CT complexes is the appearance of new, low-energy absorption bands in their electronic spectra, known as charge-transfer bands, which are absent in the spectra of the individual donor or acceptor molecules. libretexts.org Furthermore, the formation of a CT complex can dramatically alter the material's properties, often leading to a significant increase in electrical conductivity due to the delocalization of electrons along the stacked donor-acceptor molecules. researchgate.netibs.re.kr
| Component Type | Example Compound | Role in Complex Formation | Resulting Property |
|---|---|---|---|
| Electron Donor | Dibenzofuran Analogue (e.g., Dibenzo-1,4-dioxin) | Provides electron density from its π-system. ibs.re.kr | Formation of a new material with altered electronic and optical properties. libretexts.org |
| Electron Acceptor | Tetracyanoquinodimethane (TCNQ) | Accepts electron density into its low-lying unoccupied molecular orbitals. ibs.re.kr | |
| Electron Acceptor | Tetracyanoethylene (TCNE) | A strong π-acceptor known to form complexes with aromatic compounds. wikipedia.org | Enhanced electrical conductivity and appearance of a characteristic charge-transfer absorption band. ibs.re.krlibretexts.org |
| Electron Acceptor | 1,3,5-Trinitrobenzene | An electron-deficient aromatic ring that acts as an acceptor. wikipedia.org |
Emerging Applications and Future Research Directions for 3 Methyldibenzofuran
3-Methyldibenzofuran as a Building Block in Complex Organic Synthesis
The utility of the dibenzofuran (B1670420) core is well-established in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. However, the specific application of this compound as a foundational building block in such synthetic pathways is not extensively documented in publicly available research. The field of organic chemistry is continually seeking novel reactions and starting materials to construct challenging compounds. While general methods for the synthesis of benzofuran (B130515) and its derivatives are actively being developed, the use of this compound as a precursor for more complex structures represents a largely unexplored area of research. Future investigations could focus on leveraging the specific reactivity of the methyl-substituted dibenzofuran core to create novel molecular architectures.
Potential Roles of this compound in Advanced Materials Science
The development of advanced materials for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and organic semiconductors, often relies on molecules with specific photophysical and electronic properties. Organic compounds with extensive π-conjugated systems can be tailored for these applications.
While benzofuran-containing materials have been investigated for their potential in OLEDs, specific research into the properties and applications of this compound in this field is limited. The electronic and photophysical characteristics of this compound, such as its HOMO/LUMO energy levels and photoluminescence quantum yield, have not been widely reported. Consequently, its suitability as an emitter, host, or charge transport material in OLEDs or as a semiconductor remains a theoretical possibility that requires experimental validation. Future research could involve computational studies to predict its properties and subsequent synthesis of derivatives to explore their potential in advanced materials.
This compound in Environmental Monitoring and Bioremediation Research
This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are of significant environmental interest due to their persistence and potential toxicity. The monitoring of PAHs in soil and water is crucial for assessing environmental contamination. While biomarkers are used to detect the exposure of organisms to pollutants like PAHs, specific biomarkers for this compound have not been widely established. mdpi.com
Bioremediation, which uses microorganisms to degrade pollutants, is a promising approach for cleaning up PAH-contaminated sites. researchgate.net Research has shown that some fungi are capable of transforming dibenzofuran, suggesting a potential pathway for the bioremediation of its methylated derivatives. researchgate.net However, detailed studies on the microbial degradation of this compound and the development of specific bioremediation strategies for this compound are still in their early stages. Future research in this area could focus on identifying microbial strains that can efficiently degrade this compound and on developing biomarkers to monitor its presence and degradation in the environment.
Role of this compound as a Geochemical Biomarker
The most significant application of this compound to date is in the field of organic geochemistry, where it serves as a valuable biomarker in crude oils and ancient sedimentary rocks. cup.edu.cn The distribution and relative abundance of methyldibenzofuran (MDBF) isomers provide crucial information about the origin, depositional environment, and migration of petroleum.
In numerous studies of source rocks and crude oils, 2- and this compound are often found to be the most abundant isomers of C1-dibenzofuran. cas.cnresearchgate.netresearchgate.net This predominance is a key characteristic used in geochemical analysis.
The composition of MDBFs in petroleum can change during migration from the source rock to the reservoir due to chromatographic effects. While the ratio of 1-MDBF to 4-MDBF has been proposed as an indicator of oil migration pathways, the role of this compound is more related to characterizing the source. cup.edu.cn The initial high concentration of this compound in certain source rocks is a critical baseline for understanding compositional changes during migration.
| Geochemical Parameter | Formula | Geochemical Indication |
| Phenyldibenzofuran Ratio-1 (PhFR-1) | 4-PhDBF / 2-PhDBF | Thermal maturity indicator for mature sediments. acs.org |
| Phenyldibenzofuran Ratio-2 (PhFR-2) | 4-PhDBF / (2-PhDBF + 3-PhDBF) | Thermal maturity indicator for mature sediments. acs.org |
| Methyldibenzofuran Ratio | (1+4)-MDBF / (2+3)-MDBF | Indicator of depositional environment and lithology. acs.org |
This table presents key geochemical ratios involving dibenzofuran derivatives used to assess thermal maturity and depositional environments.
The distribution of MDBF isomers is strongly influenced by the type of organic matter in the source rock and the paleoenvironment in which it was deposited. cup.edu.cn Research has consistently shown that methyldibenzofurans are generally more abundant in terrestrial source rocks and coals. cup.edu.cn Specifically, a predominance of 2- and this compound over the 1- and 4-isomers is characteristic of terrestrial depositional environments, such as fluvial, deltaic, and lacustrine settings. researchgate.netacs.org In contrast, marine environments often show a higher relative abundance of 4-Methyldibenzofuran (B1583177). researchgate.netacs.org This allows geochemists to use the MDBF distribution patterns to reconstruct the paleoenvironment of a given source rock or crude oil.
| Depositional Environment | Relative Abundance of Methyldibenzofuran Isomers |
| Terrestrial (Fluvial/Deltaic/Lacustrine) | Marked predominance of 2- and 3-MDBF over 4- and 1-MDBF. researchgate.netacs.org |
| Marine (Shale/Carbonate) | Abundance of 4-MDBF generally exceeds or approaches that of 2- and 3-MDBF. researchgate.netacs.org |
This table summarizes the characteristic distribution of methyldibenzofuran isomers in different depositional environments.
Unexplored Research Avenues and Methodological Advancements for this compound Research
Despite its established role in geochemistry, there are several unexplored avenues for research on this compound. As highlighted, its potential as a building block in organic synthesis and as a functional component in advanced materials is yet to be realized. Furthermore, more targeted research is needed in environmental science to understand its specific role as a pollutant, its degradation pathways, and to develop specific monitoring tools.
Methodological advancements in analytical chemistry, such as high-resolution gas chromatography-mass spectrometry (GC-MS), have been instrumental in identifying and quantifying MDBF isomers in complex geological samples. acs.org Future research could leverage advanced analytical techniques and computational chemistry to better understand the fundamental properties of this compound, which could in turn open up new applications. Further investigation into its metabolic pathways in microorganisms could also lead to novel bioremediation technologies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyldibenzofuran, and what are their key challenges?
- Methodological Answer : The synthesis of this compound typically involves cyclization of substituted phenols or coupling reactions using transition metal catalysts. For example, derivatives like 3-Methyleneisobenzofuran-1(3H)-one are synthesized via intramolecular cyclization of pre-functionalized precursors under acidic or thermal conditions . Key challenges include controlling regioselectivity to avoid byproducts (e.g., 2- or 4-methyl isomers) and optimizing reaction time/temperature to maximize yield. Purification via column chromatography or recrystallization is critical due to structural similarities among dibenzofuran analogs .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are standard for structural confirmation. For instance, NIST provides reference MS data for dibenzofuran analogs, including fragmentation patterns that distinguish methyl-substituted isomers . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, especially when detecting trace impurities like chlorinated byproducts. Cross-referencing experimental spectra with databases (e.g., PubChem, NIST WebBook) ensures accuracy .
Q. How can researchers optimize reaction conditions to improve yields in this compound synthesis?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is advised. Variables such as catalyst loading (e.g., Pd/C for coupling reactions), solvent polarity (e.g., DMF vs. toluene), and reaction duration should be tested. For example, elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive intermediates . Real-time monitoring using techniques like FTIR or GC-MS helps identify optimal termination points .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data (e.g., NMR, MS) when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from isomeric impurities or solvent artifacts. To address this:
- Compare experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) .
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in crowded spectra .
- Validate MS fragmentation patterns against high-resolution mass spectrometry (HRMS) databases .
- Document solvent and temperature effects on spectral outcomes, as seen in studies on benzofuran analogs .
Q. How do computational methods assist in predicting the reactivity and stability of this compound under various conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model reaction pathways and stability. For example:
- Predict regioselectivity in electrophilic substitution reactions by analyzing electron density maps .
- Simulate degradation pathways (e.g., photolysis or hydrolysis) to assess environmental persistence .
- Use software like Gaussian or ORCA to calculate thermodynamic parameters (ΔG, activation energy) for synthetic steps .
Q. What experimental approaches are used to study the environmental degradation pathways of this compound?
- Methodological Answer : Advanced studies combine lab-scale simulations and analytical tracing:
- Photodegradation : Expose the compound to UV light in a photoreactor and analyze breakdown products via LC-MS/MS .
- Biodegradation : Use microbial consortia from contaminated sites and monitor metabolite formation using isotopic labeling (¹³C) .
- Hydrolysis : Conduct pH-dependent stability tests (pH 3–9) and identify intermediates via time-resolved NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
